

Spectroscopic data of 2,4,6-Trimethylpyridine (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: *2,4,6-Trimethoxypyridine*

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An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4,6-Trimethylpyridine

As a cornerstone reagent in organic synthesis, 2,4,6-trimethylpyridine, commonly known as 2,4,6-collidine, serves as a sterically hindered non-nucleophilic base. Its efficacy in promoting elimination reactions and scavenging protons without interfering with reactive centers makes it invaluable.^[1] An unambiguous confirmation of its structure and purity is paramount for reproducible and reliable results in research and drug development. This guide provides a detailed analysis of the key spectroscopic data—NMR, IR, and Mass Spectrometry—that define 2,4,6-trimethylpyridine, grounded in the principles of structural chemistry.

Molecular Structure and Symmetry

2,4,6-Trimethylpyridine ($C_8H_{11}N$) possesses a pyridine core with methyl groups at the 2, 6 (alpha), and 4 (gamma) positions.^[1] This substitution pattern results in a high degree of molecular symmetry (C_{2v} point group), which is a critical factor in interpreting its spectroscopic output. The two methyl groups at the 2 and 6 positions are chemically equivalent, as are the two protons on the aromatic ring at the 3 and 5 positions. This symmetry simplifies the expected NMR spectra, reducing the number of unique signals.

Caption: Molecular structure of 2,4,6-Trimethylpyridine with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2,4,6-trimethylpyridine, both ^1H and ^{13}C NMR are highly informative.

^1H NMR Spectroscopy

Expertise & Experience: The symmetry of 2,4,6-trimethylpyridine dictates a simple ^1H NMR spectrum. We expect only two signals: one for the two equivalent aromatic protons (at C3 and C5) and one for the nine protons of the three methyl groups. Although the methyl groups at C2/C6 and C4 are in different chemical environments, their chemical shifts are often very similar and may appear as a single, slightly broadened peak or two very closely spaced peaks in lower-field instruments. However, high-resolution NMR reveals distinct signals.

Data Presentation:

Signal Assignment	Chemical Shift (δ) in CDCl_3	Multiplicity	Integration
C3-H, C5-H	~6.77 ppm	Singlet (s)	2H
C4-CH ₃	~2.24 ppm	Singlet (s)	3H
C2-CH ₃ , C6-CH ₃	~2.47 ppm	Singlet (s)	6H

Data sourced from ChemicalBook.[\[2\]](#)

Interpretation:

- Aromatic Protons (6.77 ppm):** The two protons on the pyridine ring appear as a singlet. The absence of splitting (coupling) is a key identifier, as each proton only has a non-proton neighbor (C or N) on one side and an equivalent proton too far away for significant coupling. Their downfield shift is characteristic of aromatic protons.
- Methyl Protons (2.24 ppm & 2.47 ppm):** The protons on the three methyl groups also appear as singlets because there are no adjacent protons to couple with. The methyl groups at the C2 and C6 positions (~2.47 ppm) are slightly downfield compared to the C4 methyl group (~2.24 ppm) due to the anisotropic effect of the nitrogen atom in the pyridine ring.[\[2\]](#)[\[3\]](#)

Experimental Protocol: ^1H NMR Acquisition

- Sample Preparation: Dissolve 5-10 mg of 2,4,6-trimethylpyridine in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
- Acquisition Parameters: Acquire the spectrum at room temperature using a standard pulse program. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

^{13}C NMR Spectroscopy

Expertise & Experience: The molecular symmetry also simplifies the proton-decoupled ^{13}C NMR spectrum. We expect to see only four distinct signals corresponding to the four unique carbon environments: C2/C6, C3/C5, C4, and the methyl carbons. As with the proton spectrum, the methyl carbons at C2/C6 and C4 can have very close chemical shifts.

Data Presentation:

Signal Assignment	Chemical Shift (δ) in CDCl_3
C2, C6	~157 ppm
C4	~147 ppm
C3, C5	~121 ppm
C2- CH_3 , C6- CH_3	~24 ppm
C4- CH_3	~21 ppm

Assignments are based on typical chemical shifts for substituted pyridines.[4][5]

Interpretation:

- Aromatic Carbons (121-157 ppm): The carbons of the pyridine ring resonate in the typical downfield region for aromatic systems. The carbons directly bonded to the electronegative

nitrogen (C2, C6) are the most downfield. The C4 carbon is also significantly downfield, while the C3 and C5 carbons are the most upfield of the ring carbons.

- Methyl Carbons (21-24 ppm): The methyl group carbons appear in the aliphatic region of the spectrum, as expected.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule. For 2,4,6-trimethylpyridine, the key vibrational modes are associated with the aromatic ring and the C-H bonds of the ring and methyl groups.

Data Presentation:

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
~3050-3000	Aromatic C-H Stretch	Medium
~2980-2850	Aliphatic C-H Stretch (methyl)	Strong
~1600, ~1475	Aromatic C=C and C=N Ring Stretch	Medium-Strong
~1375	C-H Bend (methyl)	Medium

Data sourced from the NIST Chemistry WebBook and typical IR correlation tables.[\[6\]](#)

Interpretation:

- C-H Stretching Region (3100-2850 cm⁻¹): The spectrum clearly distinguishes between aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds from the methyl groups (below 3000 cm⁻¹).
- Fingerprint Region (<1600 cm⁻¹): The strong absorptions around 1600 cm⁻¹ are characteristic of the pyridine ring stretching vibrations (both C=C and C=N bonds). The C-H bending vibrations provide further confirmation of the methyl groups.

Experimental Protocol: ATR-FTIR

- Sample Preparation: Place a single drop of neat liquid 2,4,6-trimethylpyridine directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
- Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} to generate the final spectrum.
- Processing: The instrument software automatically performs a background subtraction to provide the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Expertise & Experience: Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of a compound and structural information based on its fragmentation pattern. The stability of the aromatic ring in 2,4,6-trimethylpyridine heavily influences how it fragments.

Data Presentation:

m/z	Proposed Fragment	Relative Intensity
121	$[\text{M}]^{+ \cdot}$ (Molecular Ion)	High
120	$[\text{M}-\text{H}]^{+ \cdot}$	Base Peak (100%)
106	$[\text{M}-\text{CH}_3]^{+ \cdot}$	Medium
79	$[\text{C}_6\text{H}_5\text{N}]^{+ \cdot}$	Low

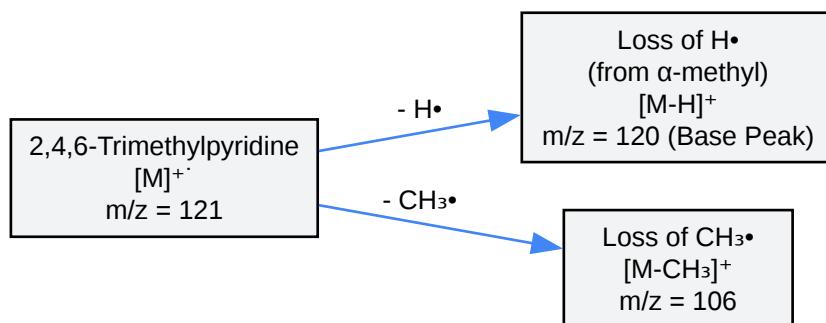
Data sourced from the NIST Chemistry WebBook.[\[6\]](#)

Interpretation:

- Molecular Ion ($[\text{M}]^{+ \cdot}$ at m/z 121): A strong molecular ion peak is observed at m/z 121, corresponding to the molecular weight of $\text{C}_8\text{H}_{11}\text{N}$.
- Base Peak ($[\text{M}-\text{H}]^{+ \cdot}$ at m/z 120): The most abundant ion (base peak) is found at m/z 120. This corresponds to the loss of a single hydrogen radical. This is a classic fragmentation

pathway for alkyl-substituted aromatic rings. The loss of a hydrogen atom from one of the alpha-methyl groups (C2 or C6) results in a highly stable, resonance-stabilized cation.

- Other Fragments: The peak at m/z 106 represents the loss of a methyl radical ($[M-CH_3]^+$), another common fragmentation for methylated aromatics.



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Caption: Primary fragmentation pathways for 2,4,6-Trimethylpyridine in EI-MS.

Experimental Protocol: GC-MS

- Sample Preparation: Prepare a dilute solution of 2,4,6-trimethylpyridine (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.
- Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
- GC Parameters: Inject 1 μ L of the sample into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound (e.g., hold at 50°C for 1 min, then ramp to 250°C at 10°C/min).
- MS Parameters: Set the ion source to 70 eV. Acquire mass spectra over a range of m/z 40-300.
- Data Analysis: Identify the GC peak corresponding to 2,4,6-trimethylpyridine and analyze the associated mass spectrum.

Summary

The spectroscopic profile of 2,4,6-trimethylpyridine is uniquely defined by a combination of these techniques. The simple ¹H and ¹³C NMR spectra are direct consequences of its molecular symmetry. The IR spectrum confirms the presence of aromatic and aliphatic C-H bonds and the pyridine core. Finally, mass spectrometry confirms the molecular weight and shows a characteristic fragmentation pattern dominated by the loss of a hydrogen radical to form a stable cation. Together, these data provide a robust and definitive analytical signature for this essential synthetic reagent.

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